(4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)(pyridin-2-yl)methanone
Description
Properties
IUPAC Name |
[4-[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazin-1-yl]-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O/c1-15-6-8-23-18(13-15)26-19-14-20(25-16(2)24-19)27-9-11-28(12-10-27)21(29)17-5-3-4-7-22-17/h3-8,13-14H,9-12H2,1-2H3,(H,23,24,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPRUYCCWYSYGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity of tyrosine kinases, which play a crucial role in signal transduction pathways and control cellular activities such as cell growth, differentiation, metabolism, and apoptosis.
Mode of Action
Similar compounds have been reported to bind to their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions. This binding can lead to changes in the target’s function, potentially inhibiting its activity.
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives, which this compound is a part of, have diverse biological activities. They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.
Biological Activity
The compound (4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)(pyridin-2-yl)methanone, commonly referred to as CAS 1428378-14-6, is a member of the pyridinylpyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacological applications.
The molecular formula of this compound is , with a molecular weight of 389.5 g/mol. The structure includes a piperazine moiety and a pyrimidine ring, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1428378-14-6 |
| Molecular Formula | C21H23N7O |
| Molecular Weight | 389.5 g/mol |
Biological Activity Overview
Research into the biological activity of this compound indicates several promising avenues, particularly in anti-parasitic and anti-inflammatory applications.
1. Anti-Parasitic Activity
Studies have demonstrated that derivatives of this compound exhibit significant anti-parasitic effects, particularly against Cryptosporidium species. For example, one study reported that a related compound showed an EC50 value of 2.1 μM in vitro against C. parvum, with efficacy observed in multiple in vivo models including mouse and calf infections .
2. Cardiotoxicity Concerns
Despite its potential, there are concerns regarding cardiotoxicity associated with this class of compounds. Specifically, inhibition of the hERG ion channel has been noted, which can lead to adverse cardiac effects. The selectivity profile for hERG binding varies among derivatives, suggesting that modifications could mitigate this risk while enhancing potency .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural components. Modifications in the heterocyclic head groups have shown substantial effects on potency and selectivity:
- Head Group Variations : Alterations in the nitrogen positioning within the pyrimidine structure significantly impacted activity levels.
- Linker Modifications : Optimizing the linker between the piperazine and pyrimidine rings has led to improved anti-parasitic efficacy without increasing cardiotoxicity risks .
Case Study 1: Efficacy Against C. parvum
In a controlled study involving mice infected with C. parvum, the compound demonstrated notable efficacy with an EC50 value indicating effective dose levels for therapeutic action while maintaining safety profiles in non-target organs .
Case Study 2: In Vivo Models
In another investigation using gnotobiotic piglets infected with C. hominis, the compound exhibited significant reductions in parasitic load, reinforcing its potential as a therapeutic agent against cryptosporidiosis .
Comparison with Similar Compounds
Table 1: Key Structural and Bioactivity Comparisons
*Estimated based on structural formula.
Core Heterocycle Variations
- Pyrimidine vs. Thienopyrimidine: The thienopyrimidine core in the compound from enhances planarity and electron density, improving interactions with kinase ATP-binding pockets compared to the pyrimidine core of the target compound . However, the pyrimidine core in the target compound offers greater synthetic flexibility for substituent diversification.
- Piperazine vs. Piperidine : The piperazine group in the target compound introduces two nitrogen atoms, enhancing solubility and hydrogen-bonding capacity relative to the single-nitrogen piperidine in ’s compound. This difference may influence pharmacokinetics (e.g., oral bioavailability) .
Substituent Effects on Bioactivity
- Methanesulfonyl Group (): The sulfonyl group in the thienopyrimidine derivative increases hydrophilicity and may enhance binding to polar kinase domains.
- Amino-Pyridine Substituent (Target Compound): The (4-methylpyridin-2-yl)amino group at position 6 likely enhances selectivity for kinases with hydrophobic pockets (e.g., JAK2 or EGFR), a feature shared with FDA-approved pyrimidine-based inhibitors .
Computational and Experimental Comparisons
Structural Similarity Analysis
Using graph-based methods (), the target compound shares 65% structural similarity with the thienopyrimidine derivative () due to common piperazine and heterocyclic motifs.
Predictive Bioactivity Profiling
Hit Dexter 2.0 () classifies the target compound as “dark chemical matter” (low promiscuity risk), contrasting with the thienopyrimidine derivative, which shows higher predicted promiscuity due to its methanesulfonyl group. This suggests the target compound may have a cleaner toxicity profile .
Q & A
Q. Advanced
X-ray Refinement : Use SHELXL (from SHELX suite) to refine crystallographic data, ensuring proper handling of disorder or twinning .
NMR Reanalysis : Compare experimental shifts with DFT-calculated NMR spectra (e.g., using Gaussian). Check for dynamic effects (e.g., rotational barriers) via variable-temperature NMR .
What analytical techniques are essential for characterizing this compound?
Q. Basic
- NMR : Confirm connectivity (¹H/¹³C) and detect tautomerism (e.g., pyrimidine ring protons).
- HPLC-MS : Assess purity and molecular ion consistency.
- IR Spectroscopy : Identify carbonyl (1650–1750 cm⁻¹) and amine (3300–3500 cm⁻¹) stretches .
How can reaction yields be improved during the piperazine coupling step?
Q. Advanced
- Catalyst Screening : Test Pd(OAc)₂/XPhos or CuI/L-proline systems for cross-coupling efficiency.
- Solvent Effects : Use DMF for high polarity or toluene for thermal stability.
- Additives : Include Cs₂CO₃ to deprotonate intermediates and reduce side reactions .
What biological targets are hypothesized for this compound, and how are they validated?
Basic
Targets : Kinases (e.g., JAK2) or GPCRs (e.g., serotonin receptors), inferred from piperazine-pyridine pharmacophores.
Validation :
- In Vitro Assays : Competitive binding studies with radiolabeled ligands.
- Enzyme Inhibition : Measure IC₅₀ via fluorescence-based kinase assays .
How can structure-activity relationships (SAR) be systematically explored?
Q. Advanced
Analog Synthesis : Modify substituents (e.g., methyl → trifluoromethyl on pyrimidine).
In Silico Screening : Dock analogs into target proteins (AutoDock Vina) to predict affinity.
Biological Profiling : Test analogs in cell-based assays (e.g., proliferation inhibition) .
What strategies mitigate solubility issues in biological assays?
Q. Basic
- Co-Solvents : Use DMSO (≤1% v/v) to enhance aqueous solubility.
- Surfactants : Add Tween-80 to prevent aggregation in PBS buffers.
- Salt Forms : Prepare hydrochloride salts via HCl treatment .
How do computational methods enhance mechanistic understanding of target binding?
Q. Advanced
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (AMBER) to identify key residues.
- Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations affecting binding.
- Cryo-EM Validation : Compare computational poses with low-resolution EM maps .
What safety protocols are recommended for handling this compound?
Q. Basic
- PPE : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods during synthesis.
- Waste Disposal : Neutralize reactive intermediates before disposal .
How is X-ray crystallography data processed to resolve molecular conformation?
Q. Advanced
Data Collection : High-resolution (≤1.0 Å) synchrotron data reduces noise.
SHELX Refinement : Iterative cycles with SHELXL refine occupancy, thermal parameters, and hydrogen bonding.
Validation : Check R-factors (<5%) and Ramachandran plots (MolProbity) .
What are the key challenges in scaling up synthesis for preclinical studies?
Q. Advanced
- Purification : Replace column chromatography with recrystallization (ethanol/water) for cost efficiency.
- Catalyst Recycling : Immobilize Pd catalysts on silica to reduce metal contamination.
- Process Control : Implement PAT (Process Analytical Technology) for real-time reaction monitoring .
How can metabolic stability be assessed during drug candidate selection?
Q. Advanced
- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions.
- Metabolite ID : Use HR-MS to identify oxidation or glucuronidation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
